1-(6-Chloropyrimidin-4-yl)piperidin-3-ol
Overview
Description
“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a chemical compound with the empirical formula C9H12ClN3O . It has a molecular weight of 213.66 . This compound is classified as a pharmaceutical intermediate and a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring attached to a piperidine ring via a carbon atom . The pyrimidine ring carries a chlorine atom at the 6th position . The piperidine ring carries a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis
“1-(6-Chloropyrimidin-4-yl)piperidin-3-ol” is a solid compound . It has a density of 1.4±0.1 g/cm3 . Its boiling point is 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound has a LogP value of 0.42, indicating its partition coefficient between octanol and water .Scientific Research Applications
1. Crystal Structures of Anticonvulsant Compounds
Research has revealed the crystal structures of anticonvulsant compounds related to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol. The study by Georges et al. (1989) focused on understanding the structural and electronic properties of these compounds, providing insights into their pharmacological potential (Georges, Vercauteren, Evrard, & Durant, 1989).
2. Microwave-Assisted Synthesis and Antibacterial Activity
Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, including compounds structurally similar to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol. This research also evaluated their antibacterial activities, expanding the potential applications of these compounds in microbiology and medicine (Merugu, Ramesh, & Sreenivasulu, 2010).
3. Supramolecular Structures and Hydrogen Bonding Studies
The supramolecular structures and hydrogen bonding patterns of molecules similar to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol were studied by Cheng et al. (2011). This research contributes to a deeper understanding of nucleic acid structures and functions, highlighting the relevance of such compounds in molecular biology and biochemistry (Cheng, Chen, Liu, Wu, & Guo, 2011).
4. Antimicrobial Properties of Piperidinomethylamino Pyrimidines
Imran, Alam, and Abida (2016) synthesized and evaluated various piperidinomethylamino pyrimidines, including structures akin to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol, for their antimicrobial properties. Their findings contribute to the development of new antibacterial and antifungal agents (Imran, Alam, & Abida, 2016).
5. Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) conducted research on piperidine-4-carboxamide derivatives, closely related to 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol, assessing their anti-angiogenic and DNA cleavage activities. These studies have implications in cancer research and therapy (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It’s harmful by inhalation, in contact with skin, and if swallowed . In case of exposure, immediate measures such as washing with copious amounts of water, removing contaminated clothing, and seeking medical attention are recommended .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-4-9(12-6-11-8)13-3-1-2-7(14)5-13/h4,6-7,14H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIPRLBRGJPOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671603 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |
CAS RN |
939986-73-9 | |
Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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